N-(diphenylmethyl)oxolane-2-carboxamide
Description
N-(Diphenylmethyl)oxolane-2-carboxamide is a synthetic organic compound characterized by a central oxolane (tetrahydrofuran) ring linked to a carboxamide group, with the nitrogen atom substituted by a diphenylmethyl moiety. Its molecular formula is C₁₉H₁₉NO₂, and its molecular weight is 295.36 g/mol (calculated based on structural analysis). The diphenylmethyl group (C₆H₅)₂CH— provides significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties and receptor interactions.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-benzhydryloxolane-2-carboxamide |
InChI |
InChI=1S/C18H19NO2/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,19,20) |
InChI Key |
FEBNVVLYNYNCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)oxolane-2-carboxamide typically involves the reaction of diphenylmethylamine with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-throughput purification techniques, such as continuous chromatography, ensures the efficient isolation of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: New compounds with substituted nucleophiles.
Scientific Research Applications
N-(diphenylmethyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(Diphenylmethyl)oxolane-2-carboxamide and Analogues
Key Observations :
- THF-F () shares the oxolane-2-carboxamide core but incorporates a phenyl-piperidinyl phenethyl group, making it a potent opioid receptor agonist. In contrast, this compound lacks the piperidine moiety, likely reducing opioid activity.
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide () replaces the diphenylmethyl group with a thiadiazole ring, significantly altering lipophilicity (logP = 1.82) and hydrogen-bonding capacity.
- Diphenylmethyl-substituted benzothiazoles () exhibit antiviral or antimicrobial activity, suggesting the diphenylmethyl group may enhance membrane permeability or target binding .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural similarity to THF-F and diphenylmethyl-containing compounds.
†Predicted using QSAR models.
Key Observations :
- THF-F’s lower polar surface area (45.6 Ų vs. ~55 Ų for the target compound) may contribute to its higher CNS bioavailability .
Pharmacological and Regulatory Considerations
- Diphenylmethyl-benzothiazoles () show antimicrobial activity but lack detailed toxicological profiles, necessitating further safety studies .
- The target compound’s lack of a piperidine-phenethyl group likely avoids opioid receptor binding, but its structural similarity to regulated compounds may still attract regulatory scrutiny.
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